molecular formula C22H21F2N3O4 B2628582 8-(2,6-Difluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-03-7

8-(2,6-Difluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2628582
CAS No.: 1021081-03-7
M. Wt: 429.424
InChI Key: DIQCWGIUNGXJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2,6-Difluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. The molecule is substituted with a 2,6-difluorobenzoyl group at position 8 and a 2-phenoxyethyl chain at position 2.

Properties

IUPAC Name

8-(2,6-difluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O4/c23-16-7-4-8-17(24)18(16)19(28)26-11-9-22(10-12-26)20(29)27(21(30)25-22)13-14-31-15-5-2-1-3-6-15/h1-8H,9-14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQCWGIUNGXJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(2,6-Difluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of 1,3,8-triazaspiro compounds. These compounds have garnered attention due to their potential biological activities, particularly in cardioprotection and mitochondrial function modulation. This article reviews the biological activity of this specific compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

The compound exhibits its biological activity primarily through its interaction with the mitochondrial permeability transition pore (mPTP). Research indicates that derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold inhibit mPTP opening, which is crucial in preventing cell death during ischemic events such as myocardial infarction (MI) . The mechanism involves binding to the c subunit of the F₁/F₀-ATP synthase complex, offering cardioprotective effects without the toxic side effects associated with traditional mPTP inhibitors like Oligomycin A .

Biological Activity Overview

The biological activity of 8-(2,6-Difluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be summarized as follows:

Activity Description
mPTP Inhibition Prevents mPTP opening, reducing apoptotic rates in cardiac cells during reperfusion .
Cardioprotective Effects Improves cardiac function and preserves mitochondrial ATP levels during ischemic conditions .
Safety Profile Exhibits minimal off-target effects and maintains cellular viability compared to other agents .

Case Studies

  • Cardiac Function Improvement : In a study involving myocardial infarction models, administration of the compound led to a significant reduction in apoptotic cell death and improved overall cardiac function during reperfusion therapy. The treated group showed a preservation of mitochondrial ATP levels compared to untreated controls .
  • Comparison with Oligomycin A : Unlike Oligomycin A, which irreversibly blocks ATP synthase activity and is toxic to cells, the triazaspiro compound demonstrated a safer profile by not affecting cell viability or ATP levels significantly during acute treatments .

Research Findings

Recent studies have elucidated the structure-activity relationship (SAR) of various triazaspiro compounds. Key findings include:

  • The presence of the difluorobenzoyl moiety enhances binding affinity to target proteins involved in mitochondrial function.
  • Modifications in phenoxyethyl substitutions can lead to variations in biological activity and safety profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is a versatile framework for drug discovery. Below is a comparison of key analogs, focusing on structural variations, biological activities, and synthesis strategies:

Structural and Functional Analogues

Compound Name / ID Substituents Biological Activity Key Findings References
Compound 11 1,3,8-Triazaspiro[4.5]decane-2,4-dione core (no substituents) PHD2 inhibition Exhibited inhibitory activity against truncated PHD2 (tPHD2) in MS assays. Core structure critical for binding to the 2OG-dependent oxygenase active site.
Compound 36–44 3-Hydroxypyridine derivatives PHD2 inhibition Inactive in enzyme assays, highlighting the necessity of the imidazolidine-2,4-dione core and rigid linker for activity.
8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Acetyl group at position 8 N/A Used as a synthetic intermediate; demonstrates the feasibility of introducing diverse substituents via reductive amination.
RS102221 8-[5-(2,4-dimethoxy-5-(4-trifluoromethylphenylsulfonamido)phenyl-5-oxopentyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 5-HT2C receptor antagonism Used in neuropsychopharmacological studies to dissect serotonin receptor roles in behavior.
WASp-targeting SMC #13 8-(2,3-Dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl) substituents WASp degradation Induces degradation of WASp in malignant hematopoietic cells, inhibiting migration and proliferation.

Key Structural Differences and Implications

  • Substituent Diversity: The 2,6-difluorobenzoyl group in the target compound may enhance binding affinity compared to non-fluorinated analogs (e.g., Compound 11) due to increased electronegativity and steric effects . The 2-phenoxyethyl chain at position 3 contrasts with shorter alkyl or aryl groups in other analogs (e.g., RS102221’s bulky sulfonamide chain). This could influence pharmacokinetics, such as oral bioavailability or blood-brain barrier penetration .
  • Core Modifications :

    • Replacement of the imidazolidine-2,4-dione core with imidazole-2,4-dione (Compounds 36–44) abolished PHD2 inhibitory activity, underscoring the core’s role in maintaining conformational rigidity .

Pharmacological Profiles

  • Receptor Antagonism : Analogs like RS102221 (5-HT2C antagonist) and MDL 100,907 (5-HT2A antagonist) demonstrate the scaffold’s adaptability for CNS targets .
  • Anticancer Activity : WASp-targeting SMC #13 exemplifies applications in oncology by disrupting cytoskeletal dynamics in hematopoietic cancers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.